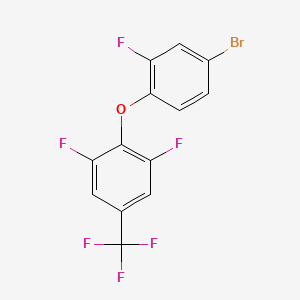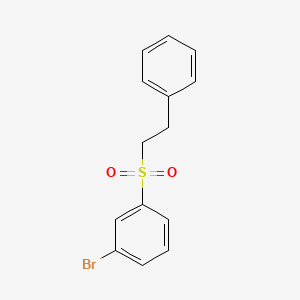![molecular formula C12H10ClNO B12080122 2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)
2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group at the 2’ position, a chloro group at the 3’ position, and a hydroxyl group at the 2 position of the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol typically involves multi-step organic reactions. One common method includes the nitration of biphenyl followed by reduction and halogenation. The process can be summarized as follows:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Halogenation: The amino-biphenyl compound is chlorinated using chlorine gas or other chlorinating agents to introduce the chloro group.
Industrial Production Methods: In an industrial setting, the production of 2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 2’-Amino-3’-chloro-[1,1’-biphenyl]-2-one.
Reduction: Formation of 2’-Amino-[1,1’-biphenyl]-2-ol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2’-Amino-[1,1’-biphenyl]-2-ol: Lacks the chloro group, which may result in different reactivity and biological activity.
3’-Chloro-[1,1’-biphenyl]-2-ol:
2’-Amino-4’-chloro-[1,1’-biphenyl]-2-ol: Has a chloro group at a different position, which can influence its chemical behavior and interactions.
Uniqueness: The presence of both amino and chloro groups in 2’-Amino-3’-chloro-[1,1’-biphenyl]-2-ol provides a unique combination of reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H10ClNO |
|---|---|
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
2-(2-amino-3-chlorophenyl)phenol |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H,14H2 |
Clave InChI |
ZXZBILJFLSZMPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




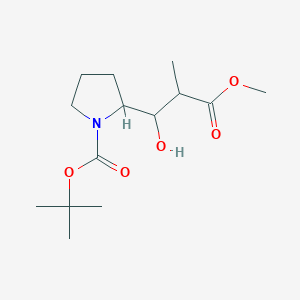
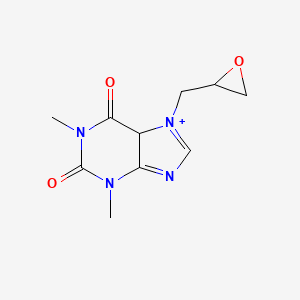


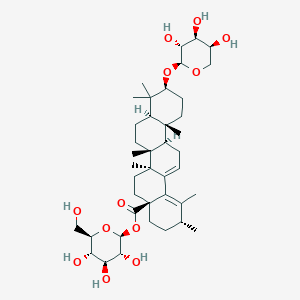
![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)
